molecular formula C10H6BrFN2O B13669338 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde

2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13669338
M. Wt: 269.07 g/mol
InChI Key: DOHUMDGTRHCEMI-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which is attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a phenyl ring, followed by the formation of the imidazole ring and subsequent introduction of the carbaldehyde group.

    Bromination and Fluorination: The phenyl ring is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination is then carried out using a fluorinating agent such as Selectfluor.

    Imidazole Ring Formation: The brominated and fluorinated phenyl compound is then reacted with glyoxal and ammonium acetate to form the imidazole ring.

    Introduction of Carbaldehyde Group: The final step involves the oxidation of the imidazole derivative to introduce the carbaldehyde group at the 5-position using an oxidizing agent like PCC (Pyridinium chlorochromate).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The carbaldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, PCC

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carboxylic acid

    Reduction: 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-methanol

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Scientific Research Applications

2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents enhances its binding affinity to certain enzymes and receptors. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by altering the function of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorophenyl acetic acid
  • 2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene
  • 2-(2-Bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene

Uniqueness

2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the imidazole ring and the carbaldehyde group, which confer distinct chemical reactivity and biological activity. The combination of bromo and fluoro substituents further enhances its potential as a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C10H6BrFN2O

Molecular Weight

269.07 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H6BrFN2O/c11-9-2-1-6(12)3-8(9)10-13-4-7(5-15)14-10/h1-5H,(H,13,14)

InChI Key

DOHUMDGTRHCEMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC=C(N2)C=O)Br

Origin of Product

United States

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